Cas no 452972-09-7 (3-bromo-5-pyridineboronic acid)

3-Bromo-5-pyridineboronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. The compound features both a boronic acid group and a bromine substituent on the pyridine ring, enabling selective functionalization at distinct sites. Its stability and reactivity make it valuable in pharmaceutical and materials science research, particularly for constructing complex heterocyclic frameworks. The bromine moiety allows further derivatization via halogen exchange or metal-catalyzed coupling, while the boronic acid group facilitates conjugation with aryl or vinyl halides. This dual functionality enhances its utility as a building block in medicinal chemistry and agrochemical development.
3-bromo-5-pyridineboronic acid structure
452972-09-7 structure
Product Name:3-bromo-5-pyridineboronic acid
CAS No:452972-09-7
MF:C5H5BBrNO2
MW:201.813700437546
MDL:MFCD02685634
CID:68145
PubChem ID:329761076
Update Time:2025-11-01

3-bromo-5-pyridineboronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Bromopyridin-3-yl)boronic acid
    • 3-Bromo-5-pyridylboronic acid
    • 5-Bromopyridine-3-boronic acid
    • 3-Bromopyridine-5-boronic acid
    • 3-Bromopyridyl-5-boronic acid
    • 5-bromopyridin-3-ylboronic acid
    • (3-Bromopyridin-5-yl)boronic acid
    • (5-Bromo-3-pyridyl)boronic acid
    • (5-bromo-3-pyridinyl)boronic acid
    • 3-bromo-5-pyridineboronic acid
    • GS-6279
    • DTXSID00396798
    • FT-0644699
    • 5-bromo-pyridine-3-boronic acid
    • BORONIC ACID, (5-BROMO-3-PYRIDINYL)-
    • 452972-09-7
    • 5-Bromopyridine-3-boronicacid
    • MFCD02685634
    • AC-27943
    • 3-Bromo-5-pyridine boronic acid
    • SCHEMBL1479937
    • J-517202
    • A7150
    • SY026619
    • 5-Bromopyridine-3-boronic acid, >=95%
    • AB12651
    • EN300-251407
    • (5-bromopyridin-3-yl)boronicacid
    • AMY11563
    • AKOS002663089
    • 3-bromo-pyridin-5-ylboronic acid
    • ICCGFOKNFZWCTJ-UHFFFAOYSA-N
    • DB-010547
    • AF-399/25053006
    • MDL: MFCD02685634
    • Inchi: 1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
    • InChI Key: ICCGFOKNFZWCTJ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(B(O)O)=C1
    • BRN: 9119873

Computed Properties

  • Exact Mass: 200.96000
  • Monoisotopic Mass: 200.96
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 53.4A^2

Experimental Properties

  • Color/Form: White yellow solid
  • Density: 1.78
  • Melting Point: 260 (dec.)
  • Boiling Point: 351.5°C at 760 mmHg
  • Flash Point: 166.4 oC
  • Refractive Index: 1.602
  • PSA: 53.35000
  • LogP: -0.47610
  • Solubility: Not determined

3-bromo-5-pyridineboronic acid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

3-bromo-5-pyridineboronic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-bromo-5-pyridineboronic acid Production Method

3-bromo-5-pyridineboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:452972-09-7)3-bromo-5-pyridineboronic acid
Order Number:A7150
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):173.0/602.0
Email:sales@amadischem.com

Additional information on 3-bromo-5-pyridineboronic acid

3-Bromo-5-Pyridineboronic Acid (CAS No 452972-09-7): A Comprehensive Overview

3-Bromo-5-pyridineboronic acid (CAS No 452972-09-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound, characterized by its pyridine ring with bromine and boronic acid substituents, serves as a critical intermediate in various chemical reactions, particularly in the realm of cross-coupling reactions. The unique combination of functional groups in 3-bromo-5-pyridineboronic acid makes it an invaluable tool for researchers and chemists seeking to construct complex molecular architectures with precision and efficiency.

The molecular structure of 3-bromo-5-pyridineboronic acid is defined by a pyridine ring system, a six-membered aromatic heterocycle containing one nitrogen atom. The bromine atom is located at the 3-position, while the boronic acid group (-B(OH)₂) is positioned at the 5-position of the ring. This specific substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity and compatibility in various chemical transformations. The presence of the boronic acid group renders this compound highly suitable for Suzuki-Miyaura coupling reactions, a widely employed method for forming carbon-carbon bonds.

Recent advancements in the application of 3-bromo-5-pyridineboronic acid have been documented in numerous research studies. For instance, a study published in *Nature Communications* highlighted its role in the synthesis of bioactive molecules with potential therapeutic applications. Researchers utilized 3-bromo-5-pyridineboronic acid as a key intermediate to construct heterocyclic frameworks that exhibit promising anti-inflammatory and anticancer properties. The ability of this compound to participate in multiple reaction pathways underscores its importance in modern organic synthesis.

In addition to its role in drug discovery, 3-bromo-5-pyridineboronic acid has found applications in materials science, particularly in the development of advanced functional materials. A team of scientists from Stanford University reported its use in the synthesis of pyridyl-containing polymers with enhanced electronic properties. These polymers exhibit potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The versatility of 3-bromo-5-pyridineboronic acid lies in its ability to facilitate the construction of complex molecular frameworks that are essential for these cutting-edge materials.

The synthesis of 3-bromo-5-pyridineboronic acid typically involves multi-step processes that require meticulous control over reaction conditions to ensure high yields and purity. A common approach involves the bromination of pyridine derivatives followed by subsequent functionalization with a boronic acid group. Recent innovations in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.

From an industrial perspective, 3-bromo-5-pyridineboronic acid is increasingly being adopted as a key building block due to its compatibility with various coupling reactions and its ability to tolerate diverse functional groups during synthesis. Its role as an intermediate has been pivotal in scaling up the production of complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.

Looking ahead, ongoing research continues to explore new avenues for leveraging 3-bromo-5-pyridineboronic acid's unique properties. Collaborative efforts between academic institutions and industry partners are focused on optimizing its use in large-scale manufacturing processes while maintaining high standards of sustainability and safety.

In conclusion, 3-bromo-5-pyridineboronic acid (CAS No 452972-09-7) stands as a testament to the ingenuity and progress within modern chemistry. Its diverse applications across multiple disciplines underscore its significance as a cornerstone compound for constructing complex molecules with tailored functionalities.

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(CAS:452972-09-7)3-bromo-5-pyridineboronic acid
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Purity:99%/99%
Quantity:25g/100g
Price ($):173.0/602.0
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